PI3Kδ Inhibition Potency: 3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine vs. PI3Kγ-Selective Inhibitor CZC-24832
3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine demonstrates potent inhibition of PI3Kδ, a key target in inflammatory and autoimmune diseases. In a competitive fluorescence polarization binding assay, it exhibits an IC50 of 2.30 nM against PI3Kδ [1]. In contrast, the triazolopyridine-based PI3Kγ inhibitor CZC-24832 shows an IC50 of 7.9 µM against PI3Kδ . This represents an approximately 3,400-fold higher potency for the target compound against PI3Kδ, highlighting its specific utility in PI3Kδ-dependent research applications.
| Evidence Dimension | PI3Kδ Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | CZC-24832: 7.9 µM (7,900 nM) |
| Quantified Difference | 3,400-fold lower IC50 (more potent) |
| Conditions | Target compound: competitive fluorescence polarization binding assay. Comparator: binding assay (source: Cayman Chemical). |
Why This Matters
This quantitative potency difference informs procurement decisions for researchers requiring a PI3Kδ-focused chemical probe versus a PI3Kγ-selective tool compound.
- [1] BindingDB. BDBM50394893 CHEMBL2165502. Affinity DataIC50: 2.30nM, Assay Description: Binding affinity to PI3Kdelta after 30 mins by competitive fluorescence polarization assay. View Source
